molecular formula C7H14O3 B565005 2-Methyl-1,3-dioxolane-2-propanol-d4 CAS No. 1215630-77-5

2-Methyl-1,3-dioxolane-2-propanol-d4

Cat. No.: B565005
CAS No.: 1215630-77-5
M. Wt: 150.21
InChI Key: NEPTYGVWDNDVBS-BYUTVXSXSA-N
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Description

2-Methyl-1,3-dioxolane-2-propanol-d4 is a stable isotope-labeled compound with the molecular formula C7H10D4O3 and a molecular weight of 150.21 . It is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.

Preparation Methods

The synthesis of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves several steps. One common method includes the reaction of 2-methyl-1,3-dioxolane with deuterated reagents under controlled conditions to introduce deuterium atoms into the molecule . Industrial production methods typically involve the use of high-purity starting materials and precise reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule.

Chemical Reactions Analysis

2-Methyl-1,3-dioxolane-2-propanol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPTYGVWDNDVBS-BYUTVXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1(OCCO1)C)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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